1-(2-cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea
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Overview
Description
1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a cyclohexyl group, a phenylethyl group, and a xanthene moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with phenylethylamine to form 2-cyclohexyl-2-phenylethylamine.
Coupling with Xanthene Derivative: The intermediate is then reacted with a xanthene derivative, such as 9H-xanthene-9-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.
Reaction Conditions:
- Solvent: Common solvents used in these reactions include dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (25-40°C).
- Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea can be compared with other similar urea derivatives, such as:
1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-fluoren-9-yl)urea: Similar structure but with a fluorenyl group instead of a xanthene group.
1-(2-Cyclohexyl-2-phenylethyl)-3-(9H-carbazol-9-yl)urea: Similar structure but with a carbazolyl group instead of a xanthene group.
Uniqueness: The presence of the xanthene moiety in this compound imparts unique properties, such as fluorescence, which can be advantageous in certain applications, such as imaging or sensing.
Properties
Molecular Formula |
C28H30N2O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(2-cyclohexyl-2-phenylethyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C28H30N2O2/c31-28(29-19-24(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-27-22-15-7-9-17-25(22)32-26-18-10-8-16-23(26)27/h1,3-4,7-12,15-18,21,24,27H,2,5-6,13-14,19H2,(H2,29,30,31) |
InChI Key |
GVLIBYKYYQSRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
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